N-Carbobenzoxy-DL-serine

Overview

Description

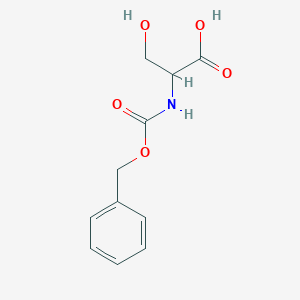

N-Carbobenzoxy-DL-serine (CAS: 2768-56-1) is a serine derivative with the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.22 g/mol . It is structurally characterized by a carbobenzyloxy (Cbz) protecting group attached to the amino group of DL-serine, leaving the hydroxyl and carboxyl groups free. Key properties include:

Mechanism of Action

Target of Action

N-Cbz-dl-serine, also known as Z-DL-Ser-OH or N-Carbobenzoxy-DL-serine, is a chemical intermediate used in organic synthesis . It is a versatile building block and can be used as an intermediate for the synthesis of complex compounds

Mode of Action

It is known that serine proteases, a family of enzymes that degrade a wide range of proteins, play vital roles in a variety of biological processes . Their mechanism of action involves several catalytic strategies that are common in enzymatic catalysis .

Biochemical Pathways

Serine and one-carbon unit metabolisms are essential biochemical pathways implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and in general for the availability of methyl groups . These two distinct but interacting pathways are crucial in cancer, the de novo cytosolic serine pathway, and the mitochondrial one-carbon metabolism .

Result of Action

Given its role as a chemical intermediate in organic synthesis , it can be inferred that its action results in the formation of complex compounds.

Biochemical Analysis

Biochemical Properties

N-Carbobenzoxy-DL-serine is involved in various biochemical reactions. It is used as a building block in peptide synthesis The compound interacts with enzymes and proteins involved in these synthesis processes

Cellular Effects

It is known that serine, a component of this compound, plays fundamental roles in central nervous system metabolism and signaling . It is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reactant in organic synthesis . It participates in reactions by providing a nucleophilic amine to the highly reactive chloroformate . This reaction liberates HCl and requires some base

Temporal Effects in Laboratory Settings

It is known that this compound is used as a reactant in organic synthesis

Dosage Effects in Animal Models

It is known that D-serine, a component of this compound, has been studied in animal models of depression and anxiety

Metabolic Pathways

This compound is involved in the serine synthesis pathway . Serine is a non-essential amino acid implicated in numerous different metabolic processes such as antioxidant defense, one-carbon metabolism, and de novo nucleotide synthesis

Biological Activity

N-Carbobenzoxy-DL-serine, also known as N-CBZ-DL-serine, is an amino acid derivative that has garnered attention in biochemical research due to its diverse biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biological systems.

This compound is a synthetic derivative of the amino acid serine, characterized by the presence of a carbobenzoxy (CBZ) protecting group on the nitrogen atom. Its chemical formula is with a molecular weight of 239.23 g/mol. The compound is soluble in organic solvents and exhibits stability under various conditions, making it suitable for laboratory applications.

The biological activity of this compound primarily stems from its role as a substrate for serine proteases and its involvement in peptide synthesis. The following mechanisms have been identified:

- Substrate for Serine Proteases : this compound can act as a substrate for various serine proteases, which are enzymes that cleave peptide bonds in proteins. This activity is crucial for many physiological processes, including digestion and immune responses .

- Inhibition of Protease Activity : Some studies suggest that derivatives of this compound can inhibit serine proteases, thereby modulating their activity. This property has implications in therapeutic applications, particularly in diseases where protease activity is dysregulated .

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, studies involving microbial strains have shown that this compound can influence the degradation of amino acid-containing compounds, suggesting potential applications in bioremediation and antibiotic development .

2. Role in Peptide Synthesis

This compound is frequently used as a building block in peptide synthesis due to its stability and reactivity. It serves as a precursor for various peptides that possess therapeutic potential, including those with anti-inflammatory and analgesic properties .

Table 1: Summary of Biological Activities

Case Study: Microbial Degradation

A study conducted on strain B-9 demonstrated the ability of this strain to degrade this compound derivatives effectively. The degradation behavior was monitored using high-performance liquid chromatography (HPLC), revealing that the compound was hydrolyzed rapidly upon contact with the microbial strain, indicating its potential utility in environmental applications .

Case Study: Therapeutic Applications

In therapeutic contexts, this compound derivatives have been explored for their potential to inhibit serine proteases implicated in various diseases. For example, research has shown that specific modifications to the carbobenzoxy group can enhance the inhibitory effects on target proteases, paving the way for novel drug development strategies .

Scientific Research Applications

Biochemical Research Applications

N-Carbobenzoxy-DL-serine serves as an important substrate in biochemical studies, particularly in the synthesis of peptides and proteins. Its carbobenzoxy group provides protection for the amino group during peptide synthesis, allowing for selective reactions. This characteristic is particularly useful in:

- Peptide Synthesis : this compound is utilized in solid-phase peptide synthesis (SPPS), where it acts as a building block for creating complex peptide chains.

- Enzyme Inhibition Studies : The compound has been studied for its role as an inhibitor in various enzymatic reactions, particularly those involving serine proteases. For instance, research has shown that carbobenzoxy derivatives can effectively inhibit serine proteases like trypsin and chymotrypsin, thus providing insights into enzyme mechanisms and potential therapeutic targets .

Pharmaceutical Applications

The therapeutic potential of this compound has been explored in several contexts:

- Neurological Disorders : Research indicates that serine derivatives can have neuroprotective effects. This compound may play a role in modulating neurotransmission and protecting neurons from excitotoxic damage associated with conditions like amyotrophic lateral sclerosis (ALS) and diabetic neuropathy .

- Drug Development : The compound is being investigated for its potential use in drug formulations targeting various diseases, including metabolic disorders and neurodegenerative diseases. Its ability to enhance the solubility and stability of active pharmaceutical ingredients makes it a valuable excipient .

Polymer Chemistry Applications

In polymer chemistry, this compound is used as a monomer in the synthesis of biodegradable polymers:

- Biodegradable Polymers : The incorporation of this compound into polymer chains has been studied for developing environmentally friendly materials that can degrade naturally. These polymers have applications in drug delivery systems and tissue engineering .

- Chemoenzymatic Polymerization : Recent advancements have demonstrated the use of this compound in chemoenzymatic polymerization processes, leading to the formation of novel polymer structures with tailored properties for specific applications .

Case Studies

- Peptide Synthesis :

-

Neuroprotective Effects :

- Clinical trials investigating the effects of serine supplementation on patients with neurological disorders showed promising results. Patients reported improved cognitive function and reduced symptoms associated with neurodegeneration when treated with formulations containing serine derivatives, including this compound .

- Biodegradable Polymers :

Chemical Reactions Analysis

Peptide Bond Formation

N-Carbobenzoxy-DL-serine serves as a critical building block in peptide synthesis, where its carboxyl group is activated for coupling with amine nucleophiles.

Mechanisms and Reagents

Example Synthesis :

N-Cbz-DL-serine reacts with glycine ethyl ester in ethyl acetate using methoxy acetylene, yielding N-Cbz-DL-seryl-glycine ethyl ester (m.p. 79–80°C) after 3 hours at 50°C .

Deprotection Reactions

The Cbz group is selectively removed under specific conditions to regenerate the free amine.

Deprotection Methods

Industrial Note : Hydrogenation is preferred for scalability, while HBr/acetic acid is used for acid-labile peptides .

Functional Group Transformations

The hydroxyl and carboxyl groups undergo targeted modifications.

Hydroxyl Group Reactions

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | CrO₃ in H₂SO₄ (Jones reagent) | β-Keto acid derivative |

| Sulfonation | SO₃-pyridine complex | Serine-O-sulfate analog |

| Silylation | Trimethylsilyl chloride in pyridine | TMS-protected intermediate |

Key Study : The β-hydroxyl group reacts with trimethylsilylamines (Me₃Si-NR₂) to form β-amino-L-alanine derivatives via lactone intermediates .

Carboxyl Group Reactions

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Esterification | SOCl₂/ROH (R = Me, Et, Bn) | Methyl/ethyl/benzyl esters |

| Amidation | EDC/HOBt with primary amines | Serine-derived amides |

Side Reactions and Stability

Unwanted pathways during peptide synthesis include:

- Racemization : Occurs via oxazolone formation at >40°C (pH >8) .

- N-Acylurea Formation : Irreversible rearrangement of O-acylisourea intermediates under prolonged activation .

Mitigation Strategies :

Q & A

Q. Basic: What are the recommended methods for synthesizing and characterizing N-Carbobenzoxy-DL-serine in academic research?

Answer:

Synthesis of this compound typically involves carbobenzoxylation (Cbz protection) of DL-serine using benzyl chloroformate under alkaline conditions. Key steps include:

- Reaction Setup : Conduct the reaction in a cooled (0–5°C) aqueous alkaline medium (e.g., sodium bicarbonate) to minimize racemization and side reactions .

- Purification : Isolate the product via acid precipitation followed by recrystallization from ethanol/water mixtures.

- Characterization : Confirm structure and purity using ¹H/¹³C NMR (peaks for benzyloxy carbonyl groups at δ ~5.1 ppm and 155–160 ppm, respectively) and HPLC (retention time comparison with standards). Ensure enantiomeric integrity via chiral chromatography or optical rotation analysis .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Engineering Controls : Use fume hoods or closed systems to avoid inhalation of dust .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use dust respirators if ventilation is insufficient .

- Storage : Store in a cool, dry place away from oxidizing agents (e.g., peroxides, nitrates) to prevent hazardous reactions .

- Spill Management : Collect solid material with non-sparking tools and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. Advanced: How can researchers optimize coupling reactions involving this compound in peptide synthesis?

Answer:

- Activation Strategy : Use carbodiimides (e.g., DCC or EDC) with coupling additives like HOBt to enhance efficiency and reduce racemization .

- Solvent Selection : Employ polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of the Cbz-protected serine.

- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS to identify incomplete coupling or side products. Adjust stoichiometry (1.2–1.5 equivalents of activating agent) if needed .

- Stability Note : Avoid prolonged exposure to basic conditions, as the Cbz group may undergo unintended cleavage .

Q. Advanced: What methodologies are effective for resolving DL-enantiomers of N-Carbobenzoxy-serine?

Answer:

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid for baseline separation .

- Enzymatic Resolution : Employ serine-specific hydrolases (e.g., subtilisin) to selectively deprotect one enantiomer, followed by kinetic separation .

- Crystallization : Exploit diastereomeric salt formation with chiral amines (e.g., cinchonidine) in ethanol/water systems .

Q. Data Contradiction: How should researchers address conflicting reports on the stability of this compound?

Answer:

While the compound is reported as stable under standard lab conditions , conflicting data may arise due to:

- Impurities : Trace oxidizing agents (e.g., peroxides in solvents) can degrade the Cbz group. Pre-purify solvents via alumina columns .

- Storage Duration : Degradation increases with age; verify purity via HPLC before reuse in sensitive reactions .

- pH Sensitivity : Avoid prolonged exposure to pH <2 or >10, which accelerates hydrolysis of the carbamate linkage .

Q. Advanced: How does this compound compare to other Cbz-protected amino acids in orthogonal protection strategies?

Answer:

- Compatibility : The Cbz group is stable under acidic conditions (e.g., TFA) but cleaved via hydrogenolysis (H₂/Pd-C), making it orthogonal to Fmoc and Boc protections .

- Limitations : Unlike tert-butyl esters, Cbz-protected serine may require harsher conditions (e.g., liquid ammonia/Na) for cleavage, risking racemization .

- Applications : Preferred in solid-phase synthesis for its resistance to piperidine, enabling sequential deprotection of Fmoc groups .

Q. Basic: What analytical techniques are essential for assessing the purity of this compound?

Answer:

- Titrimetry : Non-aqueous titration with perchloric acid to quantify free carboxylic acid content .

- Spectroscopy : FTIR for characteristic C=O stretches (1720–1740 cm⁻¹ for carbamate) and absence of amine peaks (N-H at ~3300 cm⁻¹) .

- Thermal Analysis : DSC to confirm melting point (literature range: 145–148°C) and detect polymorphic impurities .

Q. Advanced: What strategies mitigate racemization during deprotection of this compound?

Answer:

- Deprotection Method : Use catalytic hydrogenation (H₂/Pd-C in methanol) at 25°C instead of acidic hydrolysis to preserve stereochemistry .

- Additives : Include 1% triethylamine to neutralize transient acidic byproducts during hydrogenolysis .

- Monitoring : Track optical rotation ([α]D) before and after deprotection to detect racemization. Acceptable thresholds: <2% enantiomeric excess loss .

Comparison with Similar Compounds

Comparison with Similar Carbobenzoxy-Protected Amino Acids

N-Carbobenzoxy-DL-Phenylalanine (Cbz-DL-Phe)

- CAS : 3588-57-6 .

- Molecular Formula: C₁₇H₁₇NO₄.

- Key Differences: Larger molecular weight (283.32 g/mol) due to the phenylalanine side chain’s benzyl group. Reactivity: The aromatic ring in phenylalanine may undergo electrophilic substitutions, unlike serine’s hydroxyl group, which participates in hydrogen bonding or oxidation reactions . Applications: Used in hydrophobic peptide segments due to its aromatic side chain . Safety: Classified under hazard codes H302, H315, H319, H335 (toxic if ingested, skin/eye irritant, respiratory irritant) , contrasting with N-Carbobenzoxy-DL-serine’s non-hazardous transport status .

N-Carbobenzoxy-DL-Valine (Cbz-DL-Val)

N-Carbobenzoxy-DL-Methionine (Cbz-DL-Met)

Structural and Functional Comparison Table

Commercial and Regulatory Considerations

- Availability : this compound is stocked by major suppliers (e.g., TCI America, Combi-Blocks) with annual sales of ~41 bottles/year , while Cbz-DL-phenylalanine sees higher demand (2,162 bottles/year) .

- Regulatory Status: None are listed on the TSCA inventory, restricting use to research supervised by qualified personnel .

Properties

IUPAC Name |

3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIDSOFZAKMQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308319 | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-56-1, 1145-80-8 | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoxy-DL-serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1145-80-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxy-DL-serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.